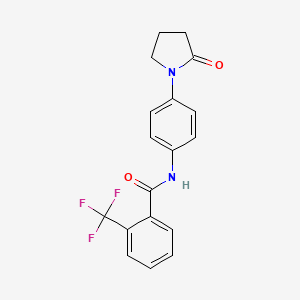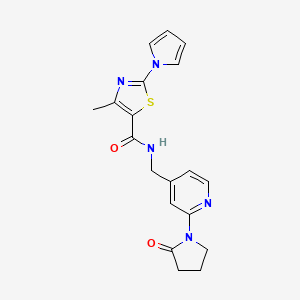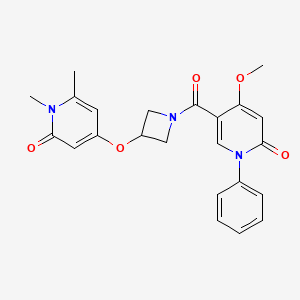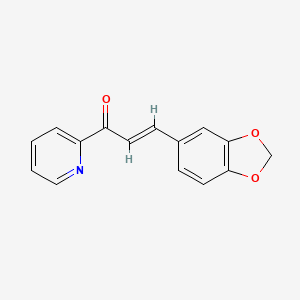
1-(2-(4-(4-methyl-5-oxo-3-(trifluoromethyl)-4,5-dihydro-1H-1,2,4-triazol-1-yl)piperidin-1-yl)-2-oxoethyl)pyrrolidine-2,5-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound belongs to a class of synthetic organic molecules with potential pharmacological activities. Its structure suggests a complex interaction of triazole, piperidine, and pyrrolidine moieties, indicating a multifaceted approach to its synthesis and analysis.
Synthesis Analysis
The synthesis of related pyrrolidine-2,5-diones involves multi-step organic reactions, including condensation, cyclization, and functional group transformations. One study describes the synthesis of similar compounds, emphasizing the importance of the piperazine and pyrrolidine frameworks in anticonvulsant activity (Kamiński, Rzepka, & Obniska, 2011).
Molecular Structure Analysis
The molecular structure of related compounds has been elucidated using techniques like X-ray crystallography, indicating the planarity or non-planarity of the rings involved and their spatial arrangement. For instance, a crystal structure analysis of a pyrrolidine-2,5-dione derivative highlights the geometric configuration of the molecule (Marulasiddaiah, Kulkarni, Sharma, & Gupta, 2011).
Chemical Reactions and Properties
The reactivity of such compounds involves interactions at the triazole, piperidine, and pyrrolidine moieties, potentially undergoing nucleophilic substitutions, eliminations, or additions depending on the reaction conditions. For example, reactions involving cyclic secondary amines with similar compounds have been explored to understand their ring-opening mechanisms (Šafár̆, Považanec, Prónayová, Baran, Kickelbick, Kožíšek, & Breza, 2000).
Physical Properties Analysis
The physical properties, including melting points, boiling points, solubility, and crystalline structure, are crucial for understanding the compound's behavior under various conditions. These properties are typically determined experimentally through standard analytical techniques.
Chemical Properties Analysis
Chemical properties, such as acidity, basicity, reactivity towards other chemical entities, and stability (including photostability and hydrolytic stability), play a significant role in the compound's application and handling. Studies on related compounds have investigated these aspects to predict the behavior of similar molecules under different chemical environments (Muszalska, Ciemniejewski, Lesniewska, Szkatuła, & Malinka, 2015).
Applications De Recherche Scientifique
Synthesis and Chemical Properties
The chemical compound , due to its complex structure, is involved in various synthetic and chemical property studies. For instance, it is part of a broader class of compounds investigated for their synthesis techniques and potential applications in creating urethane-protected β- and γ-amino acids. These compounds are synthesized through a Lossen-type reaction with excellent yields and purities in a one-pot procedure, indicating their importance in organic synthesis and potential pharmaceutical applications (Cal et al., 2012).
Medicinal Chemistry and Pharmacological Activities
This compound is also part of studies focusing on medicinal chemistry, particularly in the synthesis and evaluation of anticonvulsant activities. A notable study synthesized and tested a series of related compounds for anticonvulsant activity, revealing that excluding one, all other molecules were effective in at least one seizure model. This highlights the compound's potential role in developing new treatments for epilepsy and other seizure-related disorders (Kamiński et al., 2011).
Antagonist Activity and Drug Development
Further research into related bicyclic 1,2,4-triazol-3(2H)-one and 1,3,5-triazine-2,4(3H)-dione derivatives has shown potent 5-HT2 antagonist activity, which was greater than that of ritanserin, a known compound, while not showing alpha 1 antagonist activity in vivo. This suggests its importance in the development of drugs targeting the 5-HT2 receptor, which could have implications for treating various psychiatric disorders (Watanabe et al., 1992).
Chemical Transformations and Ring-Transformation Reactions
In the realm of chemical transformations, research into the ring-transformation reaction of triaryl-2H-furo[3,2-b]pyrrole-2,6(6aH)-diones indicates the compound's role in understanding chemical reactivity and the synthesis of novel organic structures. This type of research aids in expanding the toolkit available for organic synthesis, potentially leading to new materials or drugs (Mataka et al., 1992).
Propriétés
IUPAC Name |
1-[2-[4-[4-methyl-5-oxo-3-(trifluoromethyl)-1,2,4-triazol-1-yl]piperidin-1-yl]-2-oxoethyl]pyrrolidine-2,5-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18F3N5O4/c1-20-13(15(16,17)18)19-23(14(20)27)9-4-6-21(7-5-9)12(26)8-22-10(24)2-3-11(22)25/h9H,2-8H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UVTFNIJZHVICCQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=NN(C1=O)C2CCN(CC2)C(=O)CN3C(=O)CCC3=O)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18F3N5O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
389.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2-(4-(4-methyl-5-oxo-3-(trifluoromethyl)-4,5-dihydro-1H-1,2,4-triazol-1-yl)piperidin-1-yl)-2-oxoethyl)pyrrolidine-2,5-dione | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-(4-Tert-butylphenyl)-1-[(2,4-dimethoxyphenyl)methyl]-3-methylthiourea](/img/structure/B2487510.png)
![(4-(3-benzyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)(2-ethoxyphenyl)methanone](/img/structure/B2487512.png)

![3-(4-chlorophenyl)-9-(1,1-dioxidotetrahydrothiophen-3-yl)-2-methyl-9,10-dihydrochromeno[8,7-e][1,3]oxazin-4(8H)-one](/img/structure/B2487514.png)

![N-(4-ethoxyphenyl)-2-((6-(hydroxymethyl)-2-(3-methoxyphenyl)-9-methyl-5H-pyrido[4',3':5,6]pyrano[2,3-d]pyrimidin-4-yl)thio)acetamide](/img/structure/B2487517.png)



![5-{3-[4-(2-fluorophenyl)piperazin-1-yl]-3-oxopropyl}-2-[4-(propan-2-yl)phenyl]-4H,5H-pyrazolo[1,5-a]pyrazin-4-one](/img/structure/B2487522.png)



